molecular formula C20H23N3 B3896585 N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine

N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine

Katalognummer B3896585
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: ZPQXCOCXZPFXBJ-MELVWCACSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine, also known as MPPF, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders.

Wirkmechanismus

N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, this compound increases the levels of serotonin in the brain, leading to anxiolytic and antidepressant effects. This compound also modulates the activity of other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been found to reduce pain sensitivity and drug-seeking behavior in animal models. This compound has a good safety profile and does not produce significant side effects at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine is a useful tool for studying the role of the serotonin 5-HT1A receptor in various neurological disorders. It has a high affinity and selectivity for this receptor, making it a valuable pharmacological agent. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for the research on N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine. One area of interest is the development of more potent and selective 5-HT1A receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of this compound in the regulation of neuroinflammation and oxidative stress is an area of active research. Overall, this compound has significant potential as a therapeutic agent for various neurological disorders, and further research is needed to fully explore its therapeutic potential.
In conclusion, this compound is a selective antagonist of the serotonin 5-HT1A receptor with potential therapeutic applications in various neurological disorders. Its synthesis method has been optimized over the years, and it has shown promising results in preclinical studies. This compound acts by blocking the 5-HT1A receptor and modulating the activity of other neurotransmitters, leading to anxiolytic, antidepressant, and antipsychotic effects. This compound has a good safety profile and does not produce significant side effects at therapeutic doses. However, it has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions. There are several future directions for the research on this compound, including the development of more potent and selective 5-HT1A receptor antagonists and the investigation of its potential therapeutic applications in other neurological disorders.

Wissenschaftliche Forschungsanwendungen

N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has also been investigated for its role in pain management and addiction treatment. This compound has shown promising results in preclinical studies, and clinical trials are underway to evaluate its safety and efficacy in humans.

Eigenschaften

IUPAC Name

(Z,E)-2-methyl-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-18(16-19-8-4-2-5-9-19)17-21-23-14-12-22(13-15-23)20-10-6-3-7-11-20/h2-11,16-17H,12-15H2,1H3/b18-16+,21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQXCOCXZPFXBJ-MELVWCACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine
Reactant of Route 3
Reactant of Route 3
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine
Reactant of Route 4
Reactant of Route 4
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine
Reactant of Route 5
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine
Reactant of Route 6
Reactant of Route 6
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.